molecular formula C22H20Br2N2O3S B11658256 N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide

N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide

Cat. No.: B11658256
M. Wt: 552.3 g/mol
InChI Key: IKIRVRTVIXKISQ-UHFFFAOYSA-N
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Description

N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method starts with the bromination of carbazole to form 3,6-dibromo-9H-carbazole. This intermediate is then reacted with a suitable hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group. Finally, the sulfonamide group is introduced through a reaction with 4-methylbenzenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while substitution of the bromine atoms could yield a variety of functionalized derivatives .

Scientific Research Applications

N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, in neuroprotection, it may interact with neuronal receptors or enzymes involved in oxidative stress pathways, thereby exerting its protective effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,6-DIBROMO-9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxypropyl and sulfonamide groups provide additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C22H20Br2N2O3S

Molecular Weight

552.3 g/mol

IUPAC Name

N-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C22H20Br2N2O3S/c1-14-2-6-18(7-3-14)30(28,29)25-12-17(27)13-26-21-8-4-15(23)10-19(21)20-11-16(24)5-9-22(20)26/h2-11,17,25,27H,12-13H2,1H3

InChI Key

IKIRVRTVIXKISQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O

Origin of Product

United States

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